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Introduction: The Elegance of Atom Economy in
Lactone Synthesis
The intramolecular addition of carboxylic acids to alkynes, often termed hydroacyloxylation or

cycloisomerization, represents a highly efficient and atom-economical strategy for the synthesis

of unsaturated lactones.[1] These lactone motifs are ubiquitous structural units found in a vast

array of natural products and biologically active molecules.[2] Among the various transition

metals employed to catalyze this transformation, gold has emerged as a preeminent catalyst

due to its unique electronic properties.[2][3] Gold catalysts, particularly cationic gold(I)

complexes, act as powerful soft π-acids, exhibiting a high affinity for carbon-carbon multiple

bonds ("carbophilicity") while maintaining low oxophilicity.[4] This allows for the selective

activation of the alkyne moiety towards nucleophilic attack, even in the presence of other

oxygen-containing functional groups, making gold catalysis a uniquely powerful tool for modern

organic synthesis.[4][5]

This guide provides a comprehensive overview of the mechanistic underpinnings, key

experimental parameters, and detailed protocols for performing gold-catalyzed intramolecular
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additions of carboxylic acids to alkynes.

The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for rational optimization and

troubleshooting. The generally accepted mechanism for the gold(I)-catalyzed

cycloisomerization of an alkynoic acid involves three primary steps: π-activation, nucleophilic

attack, and protodeauration.[3][6]

π-Activation of the Alkyne: A coordinatively unsaturated, cationic gold(I) species, often

generated in situ, coordinates to the alkyne's C≡C triple bond. This coordination withdraws

electron density from the alkyne, rendering it highly electrophilic and susceptible to

nucleophilic attack.[5][7]

Intramolecular Nucleophilic Attack: The pendant carboxylic acid group acts as an internal

nucleophile, attacking the activated alkyne. This key carbon-oxygen bond-forming step

typically proceeds via an anti-addition pathway. The regioselectivity of this attack is crucial,

with the 5-exo-dig cyclization being highly favored for γ-alkynoic acids to form five-

membered γ-lactones, as this pathway is kinetically preferred according to Baldwin's rules.[2]

Protodeauration: The resulting vinyl-gold intermediate undergoes a rapid protonolysis

(cleavage by a proton), typically from the carboxylic acid itself or trace acid in the medium.

This step releases the enol-lactone product and regenerates the active cationic gold(I)

catalyst, allowing it to re-enter the catalytic cycle.[6]

Gold(I) Catalytic Cycle

Catalyst Generation (Pre-activation)

[L-Au]⁺ (Active Catalyst)

Gold-Alkyne π-Complex

Coordination

Alkynoic Acid
π-Activation

Vinyl-Gold Intermediate
 Intramolecular

 Nucleophilic Attack
 (exo-dig)

 Protodeauration
 (+H⁺, -[L-Au]⁺)

Enol-Lactone ProductRelease

L-Au-Cl (Precatalyst)

 Halide
 AbstractionAg-X (e.g., AgSbF₆)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/publication/346304444_Gold-Catalyzed_Addition_of_Carboxylic_Acids_to_Alkynes_and_Allenes_Valuable_Tools_for_Organic_Synthesis
https://www.researchgate.net/figure/Gold-catalyzed-desymmetric-lactonization-of-alkynylmalonic-acids-and-its-scientific_fig2_359331636
https://www.beilstein-journals.org/bjoc/articles/7/124
https://www.youtube.com/watch?v=wyYHuYgfcdo
https://www.mdpi.com/2073-4344/10/10/1206
https://www.researchgate.net/figure/Gold-catalyzed-desymmetric-lactonization-of-alkynylmalonic-acids-and-its-scientific_fig2_359331636
https://www.benchchem.com/product/b13639538/docs?utm_src=pdf-body-img#application-notes-protocols-gold-catalyzed-intramolecular-additions-of-carboxylic-acids-to-alkynes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13639538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: General catalytic cycle for gold(I)-catalyzed lactonization.

Core Experimental Considerations: Catalyst,
Substrate, and Conditions
The success of the cycloisomerization hinges on the judicious selection of the catalyst system,

substrate, and reaction conditions.

The Catalyst System: Gold, Ligands, and Activators
The choice of the gold source and accompanying ligands is the most critical parameter.

Gold Precatalysts: Simple gold(I) complexes like [AuCl(PPh₃)] (triphenylphosphinegold(I)

chloride) or [AuCl(IPr)] (an N-heterocyclic carbene or NHC complex) are common starting

points.[2][8] Gold(III) salts such as AuBr₃ have also been shown to be effective.[2]

The Role of Silver Additives: To generate the highly electrophilic cationic [L-Au]⁺ species, a

halide scavenger is often required. Silver salts with non-coordinating anions, such as

AgSbF₆, AgOTf, or AgPF₆, are frequently used to abstract the chloride ligand from the gold

precatalyst.[2][9] The choice of silver salt can influence reactivity; for instance, AgOTf has

been observed in some cases to promote isomerization of the initial product.[9]

Expert Insight: While silver additives are common, they can sometimes be avoided.

Catalytic systems using bulky NHC ligands or operating in aqueous biphasic media have

demonstrated high activity without silver co-catalysts, which is advantageous for reducing

cost and potential metal contamination.[3][8]

Ligand Effects: The ligand (L) bound to the gold center profoundly impacts the catalyst's

stability and reactivity.

Phosphines: Ligands like triphenylphosphine (PPh₃) and bulky biaryl phosphines (e.g.,

JohnPhos) are classic choices. They are electronically tunable and offer good reactivity.[2]

N-Heterocyclic Carbenes (NHCs): NHCs form very strong σ-bonds with gold, resulting in

catalysts that are often more thermally robust and resistant to decomposition than their

phosphine counterparts. The steric bulk of the NHC ligand can be tuned to optimize

activity and, in some cases, prevent undesirable side reactions.[2][8]
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Substrate Scope and Regioselectivity
The structure of the alkynoic acid dictates the size of the resulting lactone ring and the

stereochemistry of the exocyclic double bond.

Ring Size: γ-alkynoic acids are ideal substrates for forming 5-membered γ-butyrolactones via

the kinetically favored 5-exo-dig cyclization.[2] δ-alkynoic acids can also be used to form six-

membered δ-lactones, though this may sometimes require higher temperatures.[10]

Alkyne Substitution:

Terminal Alkynes: Generally react rapidly to afford the corresponding alkylidene lactones.

[2]

Internal Alkynes: Both symmetrical and unsymmetrical internal alkynes are well-tolerated.

For unsymmetrical internal alkynes, the regioselectivity of the nucleophilic attack is

influenced by both electronic and steric factors. The anti-addition of the carboxylic acid

typically leads to the formation of the (Z)-enol lactone as the major product.[2][11]

Solvents and Reaction Conditions
Solvents: Non-protic solvents are standard to prevent competitive hydration of the alkyne.

Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) are very

common. Toluene is also an excellent choice, particularly for higher-temperature reactions.[2]

[9]

Green Solvents: Significant progress has been made in developing systems that operate in

more environmentally benign media. This includes using deep eutectic solvents or biphasic

aqueous systems, which can also facilitate catalyst recycling.[1][2]

Temperature: Most reactions proceed efficiently under mild conditions, often at room

temperature or with gentle heating (40–80 °C).[2] The optimal temperature depends on the

substrate's reactivity and the catalyst's stability.

General Protocol for Gold-Catalyzed Lactonization
This protocol provides a reliable starting point for the cycloisomerization of a generic γ-alkynoic

acid.
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Safety Precaution: Gold compounds and silver salts can be toxic and should be handled with

appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume

hood. Solvents should be handled with care.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13639538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Reaction Setup
- Flame-dry glassware

- Add catalyst & co-catalyst
- Add solvent under N₂/Ar

2. Catalyst Activation
- Stir catalyst mixture

- (e.g., 10-15 min at RT)

3. Substrate Addition
- Add alkynoic acid

(neat or as a solution)

4. Reaction Monitoring
- Stir at desired temp.

- Track via TLC or GC-MS

5. Workup
- Quench reaction

- Filter through Celite/Silica
- Concentrate in vacuo

Upon Completion

6. Purification
- Column Chromatography

End
(Isolated Product)

Click to download full resolution via product page

Figure 2: Standard experimental workflow for the lactonization reaction.
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Materials and Reagents
Gold Precatalyst: e.g., [AuCl(PPh₃)] (1-5 mol%)

Silver Co-catalyst: e.g., AgSbF₆ (1-5 mol%, equimolar to the gold precatalyst)

Substrate: γ-alkynoic acid (1.0 equiv)

Solvent: Anhydrous 1,2-dichloroethane (DCE) or Toluene (to make a 0.1 M solution)

Inert Gas: Nitrogen or Argon

Materials: Flame-dried round-bottom flask, magnetic stirrer, syringes, needles, TLC plates,

Celite or silica gel pad.

Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add

the gold precatalyst (e.g., 0.025 mmol, 5 mol%) and the silver co-catalyst (e.g., 0.025 mmol,

5 mol%).

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10

minutes.

Solvent Addition: Add anhydrous solvent (e.g., 5 mL of DCE for a 0.5 mmol scale reaction)

via syringe.

Catalyst Activation: Stir the resulting suspension at room temperature for 15 minutes. A white

precipitate of AgCl will typically form as the active cationic gold catalyst is generated in

solution.

Substrate Addition: Add the alkynoic acid (0.5 mmol, 1.0 equiv) to the flask, either neat if it is

a liquid or as a solution in a small amount of the reaction solvent if it is a solid.

Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or

60 °C). Monitor the consumption of the starting material by thin-layer chromatography (TLC)

or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through

a short plug of silica gel or Celite to filter out the AgCl precipitate and the catalyst residues,

washing with a solvent like ethyl acetate or dichloromethane.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

product by flash column chromatography on silica gel to obtain the pure enol-lactone.

Data Summary: Representative Examples
The gold-catalyzed cycloisomerization is applicable to a wide range of substrates. The table

below summarizes typical conditions and outcomes.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13639538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry

Substr
ate
(Alkyn
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(°C)
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(h)

Yield
(%)
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ct Ring
Size

Ref.

1

4-

Pentyn

oic acid

AuCl

(5)

Acetonit

rile
RT 0.5 95

5-

membe

red

[2]

2

4-

Hexynoi

c acid

AuCl₃

(2)
DCM RT 1 98

5-

membe

red

[12]

3

4-

Phenyl-

4-

pentyno

ic acid

[AuCl(I

Pr)]/Ag

SbF₆
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[2]

4
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Hexynoi
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MCC-

McP-

Au⁰
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s)

Toluene 100 24 99
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red

[10]

5
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ct-4-en-

7-ynoic

acid

[AuCl(P

Ph₃)]/A

gSbF₆

(5)

DCE RT 3 85
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red

[2]
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Problem Potential Cause(s) Suggested Solution(s)

No Reaction or Sluggish

Conversion

1. Inactive catalyst. 2.

Insufficiently electrophilic

catalyst. 3. Deactivated

substrate.

1. Use fresh, high-purity gold

and silver salts. Ensure

glassware is scrupulously dry.

2. Increase catalyst loading

slightly. Try a more activating

silver salt (e.g., AgSbF₆ over

AgOTf). Switch to a more

active ligand system (e.g.,

NHC over PPh₃). 3. Ensure the

carboxylic acid is free of basic

impurities that could neutralize

the catalyst.

Low Yield

1. Incomplete reaction. 2.

Product decomposition. 3.

Side reactions (e.g.,

intermolecular reaction, alkyne

hydration).

1. Increase reaction time or

temperature. 2. Reduce

reaction temperature. Some

enol-lactones can be sensitive.

3. Use anhydrous solvents and

an inert atmosphere to prevent

hydration. Run the reaction at

a higher dilution to disfavor

intermolecular pathways.

Formation of Hydrated

Byproduct (Ketone)

Water contamination in the

solvent or on the glassware.

Use freshly distilled, anhydrous

solvents. Flame-dry all

glassware thoroughly under

vacuum before use.

Mixture of Regioisomers

Substrate-dependent issue,

especially with certain

unsymmetrical internal

alkynes.

Modify the steric or electronic

properties of the ligand on the

gold catalyst to try and

enhance regiocontrol. Re-

evaluate the substrate design

if possible.
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The gold-catalyzed intramolecular addition of carboxylic acids to alkynes stands as a premier

method for constructing enol-lactones. Its operational simplicity, mild reaction conditions, high

efficiency, and broad substrate scope have cemented its status as a valuable transformation in

synthetic chemistry. By understanding the underlying mechanism and the key parameters that

govern its success, researchers can effectively harness this powerful reaction for the synthesis

of complex molecules in drug discovery and natural product synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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